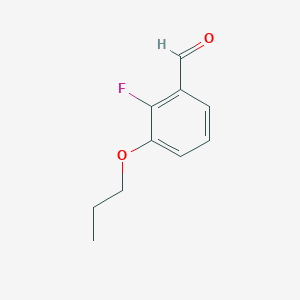

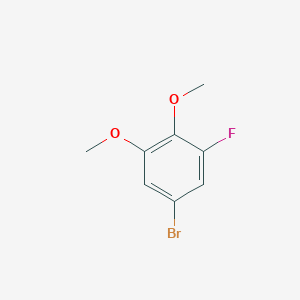

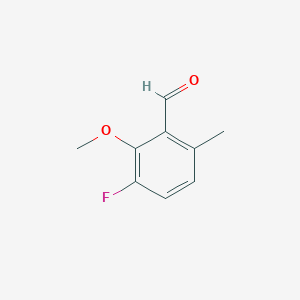

5-Bromo-2-methoxy-3-(methylthio)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-2-methoxy-3-(methylthio)pyridine is a chemical compound used as a ligand for the central nicotinic acetylcholine receptor . It is also used in a novel synthetic approach to anti-HIV active integrase inhibitors .

Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, it can be synthesized from 2,5-Dibromopyridine and Methanol . More details about its synthesis can be found in the relevant papers .Molecular Structure Analysis

The molecular formula of this compound is C6H6BrNO . Its molecular weight is 188.02 . More details about its molecular structure can be found in the relevant papers .Chemical Reactions Analysis

This compound undergoes various chemical reactions. For instance, it is involved in the protodeboronation of pinacol boronic esters . More details about its chemical reactions can be found in the relevant papers .Physical and Chemical Properties Analysis

This compound has a boiling point of 80 °C/12 mmHg (lit.) and a density of 1.453 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.555 (lit.) .Mécanisme D'action

Target of Action

The primary target of 5-Bromo-2-methoxy-3-(methylthio)pyridine is the somatostatin sst 3 receptor . This compound is used as a building block for the synthesis of a potent and selective antagonist for this receptor . The somatostatin sst 3 receptor plays a crucial role in numerous biological processes, including the inhibition of hormone and neurotransmitter release.

Mode of Action

This compound interacts with its target, the somatostatin sst 3 receptor, by binding to it and acting as an antagonist This means it blocks the action of the receptor, preventing it from carrying out its normal function

Biochemical Pathways

The biochemical pathways affected by this compound are those involving the somatostatin sst 3 receptor . By acting as an antagonist, this compound can disrupt the normal functioning of these pathways, leading to downstream effects that can alter cellular processes. The specific pathways and their downstream effects are complex and may vary depending on the cellular context.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its antagonistic effect on the somatostatin sst 3 receptor . By blocking this receptor, the compound can alter hormone and neurotransmitter release, potentially leading to a variety of physiological effects. The exact outcomes would likely depend on the specific cellular and systemic context.

Safety and Hazards

Orientations Futures

The future directions of 5-Bromo-2-methoxy-3-(methylthio)pyridine research could involve its use as a building block for the β -alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist . More details about its future directions can be found in the relevant papers .

Propriétés

IUPAC Name |

5-bromo-2-methoxy-3-methylsulfanylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNOS/c1-10-7-6(11-2)3-5(8)4-9-7/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWBSOCIIRLIQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Br)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-2-chloro-thieno[2,3-d]pyrimidine](/img/structure/B6358734.png)

![(3R)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B6358753.png)

![2,3-dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B6358784.png)

![(2Z)-2-[(dimethylamino)methylidene]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one](/img/structure/B6358800.png)

![7,8-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6358805.png)

![3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid](/img/structure/B6358808.png)